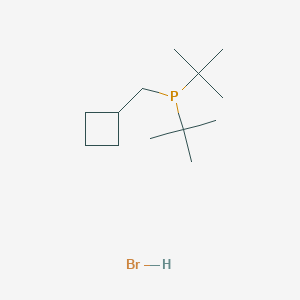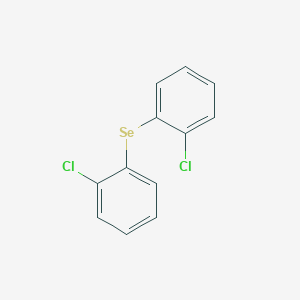
1-Chloro-2-(2-chlorophenyl)selanylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-2-(2-chlorophenyl)selanylbenzene is an organoselenium compound characterized by the presence of a selenium atom bonded to a benzene ring substituted with chlorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Chloro-2-(2-chlorophenyl)selanylbenzene can be synthesized through several methods. One common approach involves the reaction of 2-chlorophenylselenol with 1-chloro-2-iodobenzene in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-Chloro-2-(2-chlorophenyl)selanylbenzene undergoes various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction reactions can convert the selenium atom to a lower oxidation state.
Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Selenoxide or selenone derivatives.
Reduction: Reduced selenium-containing compounds.
Substitution: Benzene derivatives with various functional groups replacing the chlorine atoms.
Aplicaciones Científicas De Investigación
1-Chloro-2-(2-chlorophenyl)selanylbenzene has several scientific research applications, including:
Biology: Investigated for its potential biological activities, including antioxidant and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-chloro-2-(2-chlorophenyl)selanylbenzene involves its interaction with molecular targets through the selenium atom. The selenium atom can undergo redox reactions, influencing various biochemical pathways. The compound may also interact with cellular proteins and enzymes, modulating their activity and leading to potential therapeutic effects.
Comparación Con Compuestos Similares
1-Chloro-2-(2-chlorophenyl)diselenide: Contains a diselenide bond instead of a single selenium atom.
1-Chloro-2-(2-chlorophenyl)tellanylbenzene: Contains a tellurium atom instead of selenium.
1-Chloro-2-(2-chlorophenyl)thioether: Contains a sulfur atom instead of selenium.
Uniqueness: 1-Chloro-2-(2-chlorophenyl)selanylbenzene is unique due to the presence of the selenium atom, which imparts distinct chemical and biological properties. Selenium’s ability to undergo redox reactions and form stable compounds makes it valuable in various applications, distinguishing it from similar compounds containing sulfur or tellurium.
Propiedades
Número CAS |
116929-15-8 |
|---|---|
Fórmula molecular |
C12H8Cl2Se |
Peso molecular |
302.1 g/mol |
Nombre IUPAC |
1-chloro-2-(2-chlorophenyl)selanylbenzene |
InChI |
InChI=1S/C12H8Cl2Se/c13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)14/h1-8H |
Clave InChI |
YYYHAXIKLYPYBS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)Cl)[Se]C2=CC=CC=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzenemethanamine, N-[(2-methoxyphenyl)methylene]-](/img/structure/B14290170.png)
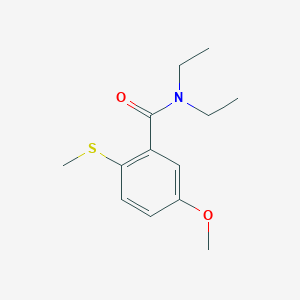
![6-{[(3-Nitrophenyl)methyl]sulfanyl}pyridazin-3-amine](/img/structure/B14290187.png)
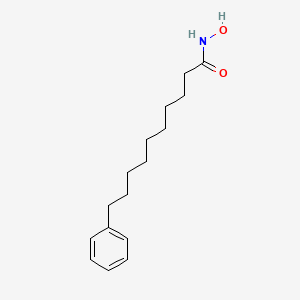
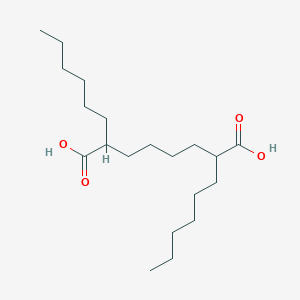


![2,4,8-Trihydroxy-1a,6,8b-trimethyl-1,1a,5,6,8b,9,10,10a-octahydro-3H-cyclopropa[7,8]phenanthro[3,2-b]furan-3-one](/img/structure/B14290211.png)

![1,3-Dithiolo[4,5-d][1,3,6]oxadithiepin-2-one](/img/structure/B14290225.png)

![Naphtho[2,1-d]selenazol-2-amine](/img/structure/B14290242.png)
